![molecular formula C31H31N5O5S B2784938 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1173774-01-0](/img/structure/B2784938.png)
2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
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Description
2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C31H31N5O5S and its molecular weight is 585.68. The purity is usually 95%.
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Biological Activity
The compound 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide is a complex organic molecule with potential pharmacological applications. Its structure includes a methoxybenzyl moiety, an imidazoquinazoline scaffold, and a thioether linkage, suggesting diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 1173742-92-1 |
Molecular Formula | C₃₂H₃₃N₅O₄S |
Molecular Weight | 583.7 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the imidazoquinazoline structure suggests potential inhibition of specific kinases or enzymes involved in cellular signaling pathways.
- Modulation of Cell Signaling : The compound may interact with receptors or other proteins that regulate cell growth and apoptosis, influencing processes such as inflammation or cancer progression.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, which could contribute to cellular protection against oxidative stress.
Antitumor Activity
Recent studies have indicated that compounds similar to the one exhibit significant antitumor activity. For instance, derivatives that share structural features have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The imidazoquinazoline scaffold is particularly noted for its potential as a lead compound in developing new anticancer agents .
β-cell Protective Activity
Research has highlighted the importance of protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. Analogous compounds have been reported to possess β-cell protective activity against ER stress-induced apoptosis. For example, a related benzamide analog demonstrated an EC50 value of 0.1 ± 0.01 μM for β-cell protection . This suggests that the compound may also exhibit similar protective effects due to its structural similarities.
Case Studies
- Study on Antitumor Efficacy : A study investigated the antitumor efficacy of various quinazoline derivatives, revealing that modifications at the C2 position significantly enhanced potency against tumor cells. The findings indicated that introducing specific substituents could yield compounds with improved selectivity and reduced toxicity .
- Diabetes Research : Another study focused on the β-cell protective effects of compounds with a similar scaffold to the target compound. The results showed that certain modifications led to enhanced solubility and bioavailability while maintaining protective efficacy against ER stress .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O5S/c1-4-26(29(38)33-20-11-9-12-21(16-20)40-2)42-31-35-23-14-7-6-13-22(23)28-34-24(30(39)36(28)31)17-27(37)32-18-19-10-5-8-15-25(19)41-3/h5-16,24,26H,4,17-18H2,1-3H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPTYNUZELKNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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